2,6-dichloro-N-cyclooctylbenzamide
Description
Properties
Molecular Formula |
C15H19Cl2NO |
|---|---|
Molecular Weight |
300.2g/mol |
IUPAC Name |
2,6-dichloro-N-cyclooctylbenzamide |
InChI |
InChI=1S/C15H19Cl2NO/c16-12-9-6-10-13(17)14(12)15(19)18-11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2,(H,18,19) |
InChI Key |
VDADHGBUCWZQNI-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Conformational Analysis
The trans conformation of the amide N–H and C=O bonds is a conserved feature across benzamide derivatives, including 2,6-dichloro-N-cyclooctylbenzamide. This conformation stabilizes the molecule through intramolecular hydrogen bonding and planar geometry, as observed in analogs like:
- N-(2,6-dichlorophenyl)benzamide (CAS 10286-88-1)
- 2-chloro-N-phenylbenzamide (NP2CBA)
- N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (BXB) .
However, the N-substituent critically modulates steric and electronic properties:
| Compound Name | N-Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Cyclooctyl | C₁₅H₁₈Cl₂NO | 308.22 | Bulky aliphatic substituent; enhances lipophilicity and steric hindrance. |
| N-(2,6-dichlorophenyl)benzamide | 2,6-Dichlorophenyl | C₁₃H₉Cl₂NO | 266.12 | Aromatic substituent; planar geometry with halogen bonding potential. |
| NP2CBA | Phenyl | C₁₃H₁₀ClNO | 231.68 | Minimal steric bulk; higher solubility in polar solvents. |
| BXB | 1,3-Benzodioxol-5-ylmethyl | C₁₅H₁₁Cl₂NO₃ | 324.16 | Oxygen-rich heterocycle; may improve metabolic stability and CNS penetration. |
| N35DCP2CBA | 3,5-Dichlorophenyl | C₁₃H₈Cl₃NO | 300.56 | Symmetric halogenation; potential for π-stacking interactions. |
Key Observations :
Physicochemical and Functional Differences
- Lipophilicity : The cyclooctyl group increases logP compared to phenyl or benzodioxolylmethyl substituents, suggesting enhanced membrane permeability.
- Solubility : Aromatic substituents (e.g., NP2CBA) favor solubility in organic solvents, while polar heterocycles (e.g., BXB) may improve aqueous solubility .
- Thermal Stability : Bulky substituents like cyclooctyl could lower melting points due to disrupted crystal packing, whereas halogenated phenyl groups (e.g., N35DCP2CBA) enhance thermal stability via halogen bonding .
Q & A
Basic Question: What are the recommended synthetic routes and crystallization protocols for 2,6-dichloro-N-cyclooctylbenzamide?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2,6-dichlorobenzoyl chloride and cyclooctylamine under anhydrous conditions. A reflux setup with acetone or dichloromethane as a solvent is commonly employed, followed by dropwise addition of the amine to the acid chloride at 0–5°C to control exothermic reactions . Crystallization is achieved via slow evaporation using polar aprotic solvents (e.g., ethanol/water mixtures). For high-quality single crystals, optimize solvent ratios (e.g., 3:1 ethanol/water) and maintain controlled cooling rates (1–2°C/hour) to minimize defects .
Advanced Question: How can contradictions in X-ray crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?
Methodological Answer:
Discrepancies in bond lengths or angles may arise from thermal motion, disorder, or data-collection artifacts. Use the SHELXL software for refinement, applying constraints (e.g., DELU, SIMU) to model anisotropic displacement parameters accurately . Validate against high-resolution data (e.g., synchrotron sources) and cross-check with density functional theory (DFT) calculations to identify systematic errors. For disordered regions, employ PART instructions or split-site modeling in SHELXL .
Advanced Question: What strategies optimize reaction yields and purity for large-scale synthesis?
Methodological Answer:
Optimize stoichiometry (1.2:1 molar ratio of cyclooctylamine to acid chloride) to account for amine volatility. Use Schlenk-line techniques under nitrogen to prevent hydrolysis of the acid chloride . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and characterize intermediates via H NMR (e.g., amide proton at δ 8.2–8.5 ppm) .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal contact. Conduct reactions in a fume hood due to potential release of HCl gas during synthesis . Store the compound in airtight containers at 4°C, away from oxidizing agents. For spills, neutralize with sodium bicarbonate and dispose of waste via certified hazardous-chemical disposal services .
Advanced Question: How do computational modeling results (e.g., DFT) compare with experimental crystallographic data for this compound?
Methodological Answer:
DFT calculations (B3LYP/6-311++G(d,p)) often predict planar amide groups, while X-ray structures may show slight torsional deviations due to crystal packing. Validate computational models using root-mean-square deviations (RMSD) between calculated and observed bond lengths (<0.02 Å). Discrepancies >0.05 Å may indicate solvent effects or intermolecular interactions not captured in gas-phase calculations .
Advanced Question: How can polymorphism affect the biological activity of this compound, and how is it characterized?
Methodological Answer:
Polymorphs may differ in solubility and bioavailability. Screen for polymorphs using differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction (VT-XRD). For this compound, Form I (monoclinic, P2/c) and Form II (triclinic, P-1) have been identified. Use slurry conversion experiments in solvents like acetonitrile to isolate stable forms .
Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- H/C NMR : Confirm amide formation (δ 165–170 ppm for carbonyl in C) and aromatic protons (δ 7.3–7.8 ppm for dichlorophenyl) .
- HPLC : Use a C18 column (80:20 MeOH/HO, 1 mL/min) with UV detection at 254 nm for purity assessment (>98%) .
- FT-IR : Identify N-H stretching (3250–3300 cm) and C=O vibrations (1660–1680 cm) .
Advanced Question: How are hydrogen-bonding networks analyzed in the crystal lattice, and what implications do they have?
Methodological Answer:
Hydrogen bonds (e.g., N-H···O=C) stabilize the crystal packing. Use Mercury software to calculate bond distances (2.8–3.0 Å) and angles (150–170°). For this compound, dimeric motifs via N-H···O interactions are common. These networks influence melting points and solubility; disruption via co-crystallization with carboxylic acids can enhance dissolution rates .
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